Cas no 82911-78-2 (Fmoc-Ser-OMe)

Fmoc ser ome (fmoc-l-ser-ome) is a hydroxyl L-amino acid protected by 9-fluorenylmethyloxycarbonyl (Fmoc) Fmoc ser ome participates in the synthesis of chlorophyll amino acid conjugates and becomes a staining / fluorophore modified protein, which can effectively emit near-infrared and visible light Fmoc ser ome can be glycosylated as an ethanol receptor to form a linked glycopeptide associated with small mucin
Fmoc-Ser-OMe structure
Fmoc-Ser-OMe structure
Fmoc-Ser-OMe
82911-78-2
C19H19NO5
341.357865571976
MFCD00672334
60518

Fmoc-Ser-OMe Properties

Names and Identifiers

    • (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
    • Fmoc-Ser-OMe
    • Fmoc-L-serine methyl ester
    • methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine methyl ester (ACI)
    • (S)-Methyl2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
    • Fmoc-L-Ser-OMe
    • +Expand
    • MFCD00672334
    • QQQVLIVWQMWACQ-KRWDZBQOSA-N
    • 1S/C19H19NO5/c1-24-18(22)17(10-21)20-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,20,23)/t17-/m0/s1
    • C(C1C2C=CC=CC=2C2C=CC=CC1=2)OC(=O)N[C@@H](CO)C(=O)OC

Computed Properties

  • 341.12600
  • 2
  • 6
  • 8
  • 25

Experimental Properties

  • 2.26340
  • 88.35000
  • 128-130°C
  • +7 ~ +11° (c=1.1, CHCl3)

Fmoc-Ser-OMe Security Information

Fmoc-Ser-OMe Customs Data

  • 2924299090
  • China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Fmoc-Ser-OMe Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0036XV-250mg
Fmoc-L-serine methyl ester
82911-78-2 97%
250mg
$4.00 2024-04-21
A2B Chem LLC
AB48163-250mg
Fmoc-ser-ome
82911-78-2 97%
250mg
$4.00 2024-04-19
Aaron
AR003767-250mg
Fmoc-L-serine methyl ester
82911-78-2 97%
250mg
$2.00
abcr
AB268233-1 g
N-alpha-(9-Fluorenylmethoxycarbonyl)-L-serine methyl ester, 95%; .
82911-78-2 95%
1g
€74.60
Alichem
A019150282-25g
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
82911-78-2 97%
25g
$312.00 2023-09-01
Ambeed
A473598-250mg
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
82911-78-2 97%
250mg
$5.0 2024-07-24
Chemenu
CM255202-5g
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
82911-78-2 97%
5g
$102
Crysdot LLC
CD21002299-25g
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
82911-78-2 97%
25g
$297 2024-07-18
Enamine
EN300-5171403-0.05g
methyl (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoate
82911-78-2 95%
0.05g
$19.0
eNovation Chemicals LLC
D754717-100g
Fmoc-L-serine methyl ester
82911-78-2 97%
100g
$285 2022-06-09

Fmoc-Ser-OMe Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water ;  30 min, 0 °C; overnight, 0 °C
Reference
C-Glycosyl Amino Acids through Hydroboration-Cross-Coupling of exo-Glycals and Their Application in Automated Solid-Phase Synthesis
Koch, Stefan; et al, Chemistry - A European Journal, 2013, 19(22), 7020-7041

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  1 h, 0 °C; 0 °C → 18 °C; 18 h, 18 °C
Reference
A Rapid and Mild Sulfation Strategy Reveals Conformational Preferences in Therapeutically Relevant Sulfated Xylooligosaccharides
Vo, Yen; et al, Chemistry - A European Journal, 2021, 27(38), 9830-9838

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Zincate(1-), μ4-oxohexakis[μ-(2,2,2-trifluoroacetato-κO:κO′)](2,2,2-trifluoroace… Solvents: Methanol ;  12 h, 70 °C
Reference
Tetranuclear zinc cluster: a dual purpose catalyst for per-O-acetylation and de-O-acetylation of carbohydrates
Lin, Ting-Wei; et al, RSC Advances, 2016, 6(63), 58749-58754

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Zincate(1-), μ4-oxohexakis[μ-(2,2,2-trifluoroacetato-κO:κO′)](2,2,2-trifluoroace… Solvents: Methanol ;  12 h, 70 °C
Reference
Tetranuclear zinc cluster: a dual purpose catalyst for per-O-acetylation and de-O-acetylation of carbohydrates
Lin, Ting-Wei; et al, RSC Advances, 2016, 6(63), 58749-58754

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  > 1 min, 0 °C
1.2 0 °C; 4 h, 0 °C
Reference
Sterically Hindered 2,4,6-Tri-tert-butylpyridinium Salts as Single Hydrogen Bond Donors for Highly Stereoselective Glycosylation Reactions of Glycals
Ghosh, Titli; et al, Organic Letters, 2019, 21(10), 3490-3495

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol
Reference
Design, Syntheses, and Bioactivities of Conformationally Locked Pin1 Ground State Inhibitors
Wang, Xiaodong J., 2005, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Dowex 50WX2 ;  overnight, reflux
Reference
L-serine-functionalized montmorillonite decorated with Au nanoparticles: A new highly efficient catalyst for the reduction of 4-nitrophenol
Rocha, Mariana; et al, Journal of Catalysis, 2018, 361, 143-155

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water ;  5 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  25 °C
Reference
Solution-phase automated synthesis of an α-amino aldehyde as a versatile intermediate
Masui, Hisashi; et al, Beilstein Journal of Organic Chemistry, 2017, 13, 106-110

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water ;  30 min, rt
1.2 rt; 24 h, rt
Reference
Coupled Conformational Equilibria in β-Sheet Peptide-Dendron Conjugates
Shao, Hui; et al, Journal of the American Chemical Society, 2007, 129(7), 1884-1885

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  rt
Reference
Total synthesis and structure revision of boholamide A
Han, Fangzhi; et al, Organic Letters, 2021, 23(13), 4976-4980

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Indium triflate ;  15 min, rt
Reference
In(III) triflate-catalyzed detritylation and glycosylation by solvent-free ball milling
Kumar, Vajinder; et al, Carbohydrate Research, 2014, 397, 18-26

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: 2,4,6-Triphenylpyrylium tetrafluoroborate Solvents: Dichloromethane ;  5 min, rt; 2 h, rt
Reference
Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols
Murakami, Sho; et al, Synthesis, 2023, 55(9), 1367-1374

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Methanol
Reference
Mild and selective sodium azide mediated cleavage of p-nitrobenzoic esters
Gomez-Vidal, Jose A.; et al, Organic Letters, 2001, 3(16), 2477-2479

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  30 min, rt; rt → 0 °C
1.2 0 °C
Reference
Synthesis and Applications of a Light-Fluorous Glycosyl Donor
Zhang, Fa; et al, Journal of Organic Chemistry, 2009, 74(6), 2594-2597

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Diethyl ether ;  30 min, rt
1.2 Solvents: Water ;  rt
Reference
Synthesis of chlorophyll-amino acid conjugates as models for modification of proteins with chromo/fluorophores
Tamiaki, Hitoshi; et al, Bioorganic & Medicinal Chemistry, 2014, 22(4), 1421-1428

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Benzenemethanaminium, N,N,N-triethyl-, (T-4)-tetrathioxomolybdate(2-) (2:1) Solvents: Acetonitrile ;  1 h, 28 °C
Reference
Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine
Ramesh, Ramapanicker; et al, Journal of Chemical Sciences (Bangalore, 2008, 120(1), 163-173

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Acetone
Reference
9-Fluorenylmethyl 1-benzotriazolyl carbonate(3-oxy-benzotriazolinium-1-carboxylic acid 9H-fluoren-9-ylmethyl ester)
Wardrop, Duncan J.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2003, 1, 1-2

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Sodium bicarbonate Solvents: Acetone
Reference
9-Fluorenylmethyl 1-benzotriazolyl carbonate
Wardrop, Duncan J.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water ;  45 min, 0 °C
Reference
A modified fluoro-Pummerer reaction with DAST and NIS for synthesis of β-amino-α-fluoro-sulfides from corresponding β-amino-sulfides
Chen, Hongju; et al, Tetrahedron, 2015, 71(14), 2089-2094

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Methanol ,  Water ;  rt → 0 °C
1.2 0 °C → rt; overnight, 70 °C; 70 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Synthesis of 2-Oxazolines by in Situ Desilylation and Cyclodehydration of β-Hydroxyamides
Brandstatter, Marco; et al, Journal of Organic Chemistry, 2015, 80(1), 40-51

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Borate(1-), trifluoro(4-methylphenyl)-, potassium (1:1), (T-4)- Solvents: Dimethyl sulfoxide ;  24 h, 37 °C
Reference
Exploration of the Fluoride Reactivity of Aryltrifluoroborate on Selective Cleavage of Diphenylmethylsilyl Groups
Fujiki, Katsumasa; et al, European Journal of Organic Chemistry, 2020, 2020(29), 4616-4620

Synthetic Circuit 22

Reaction Conditions
1.1 Solvents: Methanol ,  Hexane ;  rt
1.2 Reagents: Acetic acid ;  rt
Reference
Exploration of the Fluoride Reactivity of Aryltrifluoroborate on Selective Cleavage of Diphenylmethylsilyl Groups
Fujiki, Katsumasa; et al, European Journal of Organic Chemistry, 2020, 2020(29), 4616-4620

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Ethyl acetate ;  5 min, 50 °C; cooled
1.2 Reagents: Sodium bicarbonate ;  neutralized
Reference
A Rapid and Mild Sulfation Strategy Reveals Conformational Preferences in Therapeutically Relevant Sulfated Xylooligosaccharides
Vo, Yen; et al, Chemistry - A European Journal, 2021, 27(38), 9830-9838

Fmoc-Ser-OMe Raw materials

Fmoc-Ser-OMe Preparation Products

Fmoc-Ser-OMe Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:82911-78-2)Fmoc-Ser-OMe
A864325
99%
500g
416.0